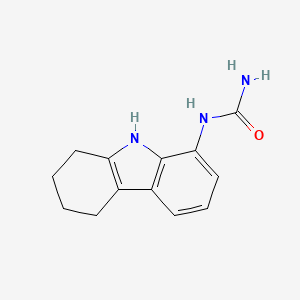

Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63979-41-9 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-1-ylurea |

InChI |

InChI=1S/C13H15N3O/c14-13(17)16-11-7-3-5-9-8-4-1-2-6-10(8)15-12(9)11/h3,5,7,15H,1-2,4,6H2,(H3,14,16,17) |

InChI Key |

NNKZDSOFOBWHNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea and Its Analogues

Strategies for the Construction of the Tetrahydrocarbazole Core

The tetrahydrocarbazole framework is a common motif in numerous biologically active compounds and natural products. rsc.org Its synthesis has been a subject of extensive research, leading to the development of various classical and modern synthetic protocols.

Fischer Indolization and Related Annulation Reactions

The Fischer indole (B1671886) synthesis remains the most prevalent and versatile method for constructing the tetrahydrocarbazole core. rsc.orgwjarr.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. youtube.comyoutube.com The general mechanism proceeds through the formation of a phenylhydrazone intermediate, which then tautomerizes to an enamine. Protonation and subsequent cyclization, followed by the elimination of ammonia (B1221849), yield the aromatic tetrahydrocarbazole. youtube.comyoutube.com

Various acidic catalysts, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, have been successfully employed to promote this transformation. youtube.comtandfonline.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, the reaction of phenylhydrazine and cyclohexanone in the presence of zinc chloride under microwave irradiation for 3 minutes at 600 W afforded 1,2,3,4-tetrahydrocarbazole (B147488) in 76% yield. Replacing zinc chloride with p-toluenesulfonic acid under the same conditions improved the yield to 91%. deepdyve.com

A palladium-catalyzed annulation of o-iodoanilines with cyclohexanones has also been developed as an efficient alternative to the traditional Fischer indole synthesis. This method offers the advantage of proceeding under milder conditions and tolerates a wider range of functional groups that might be sensitive to the acidic conditions of the classical Fischer reaction. orgsyn.org For example, the reaction of o-iodoaniline with cyclohexanone in the presence of palladium acetate (B1210297) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) at 105°C for 3 hours yielded 1,2,3,4-tetrahydrocarbazole in 65% yield. orgsyn.orgniscair.res.in

Table 1: Comparison of Catalysts in Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Zinc Chloride | Microwave, 600 W, 3 min | 76 | deepdyve.com |

| p-Toluenesulfonic Acid | Microwave, 600 W, 3 min | 91 | deepdyve.com |

| Palladium Acetate/DABCO | 105°C, 3 h, DMF | 65 | orgsyn.orgniscair.res.in |

| [bmim(BF4)] | Reflux in Methanol | Good to Excellent | researchgate.net |

| Oxalic Acid/Dimethylurea | Mechanochemical | Versatile | deepdyve.com |

| Pyridinium-based Ionic Liquid/ZnCl2 | Microwave | 89.66 | researchgate.net |

Exploration of Alternative and Green Synthetic Pathways for Tetrahydrocarbazoles

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of tetrahydrocarbazole synthesis, several greener alternatives to traditional methods have been explored.

Ionic liquids have emerged as promising green solvents and catalysts for the Fischer indole synthesis. researchgate.netresearchgate.net For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] has been effectively used as a catalyst in methanol, offering operational simplicity, high yields, and the potential for catalyst recycling. researchgate.net The use of pyridinium-based ionic liquids in conjunction with zinc chloride under microwave irradiation has also been shown to afford high yields of tetrahydrocarbazole. researchgate.net

Mechanochemical approaches, which involve solvent-free reactions in a ball mill, represent another eco-friendly strategy. A mechanochemical protocol for the Fischer indolization using oxalic acid and dimethylurea has been developed, demonstrating versatility and a wide substrate scope. deepdyve.com

Urea (B33335) Moiety Introduction and Functionalization

The introduction of the urea functionality onto the tetrahydrocarbazole scaffold is a crucial step in the synthesis of the target compound. This is typically achieved by first installing an amino group at the C-1 position of the tetrahydrocarbazole ring, followed by reaction with a suitable urea-forming reagent.

A plausible, though not explicitly detailed in the found literature for this specific substrate, route to 1-aminotetrahydrocarbazole involves the nitration of 5,6,7,8-tetrahydrocarbazole followed by reduction of the resulting nitro derivative. The synthesis of 1-nitrotetrahydrocarbazole can be achieved by reacting tetrahydrocarbazole with sodium nitrate (B79036) in sulfuric acid. niscair.res.in Subsequent reduction of the nitro group, for instance with zinc dust and sodium hydroxide, would yield the desired 1-aminotetrahydrocarbazole. niscair.res.in

Aminocarbazole Reactivity with Isocyanates and Urea Reagents

Once 1-aminotetrahydrocarbazole is obtained, the urea moiety can be introduced through several established methods. The most direct approach involves the reaction of the amine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com

Alternatively, the reaction of 1-aminotetrahydrocarbazole with potassium isocyanate in an aqueous acidic medium provides a simple and efficient method for the synthesis of N-substituted ureas. rsc.orgresearchgate.net This method avoids the use of often hazardous isocyanates.

Phosgene (B1210022) and its safer equivalents, such as triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI), are also widely used for the synthesis of ureas from amines. commonorganicchemistry.comnih.gov These reagents react with the amine to form a reactive intermediate, which then reacts with another amine molecule or ammonia to form the urea. The order of addition of reagents is crucial when using these methods to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Modifications and Diversification at the Urea Nitrogen

The urea nitrogen atoms offer sites for further functionalization and diversification, allowing for the synthesis of a library of analogues. N,N'-disubstituted ureas can be synthesized by reacting 1-aminotetrahydrocarbazole with a substituted isocyanate. A mild, one-pot reaction of a weakly nucleophilic aromatic amine, a highly nucleophilic secondary aliphatic amine, and carbonyl sulfide (B99878) (COS) can also provide asymmetric ureas under catalyst-free conditions. organic-chemistry.org

Furthermore, the synthesis of N,N'-disubstituted ureas can be achieved from the reaction of an amine with a carbamate (B1207046). For instance, aromatic amines can react with alkyl carbamates in the presence of a base like triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO) at reflux to afford unsymmetrical ureas. thieme-connect.com

Optimization of Reaction Conditions and Yields in N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. For the initial Fischer indole synthesis of the tetrahydrocarbazole core, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. tandfonline.comdeepdyve.comnih.gov The choice of catalyst is also paramount, with p-toluenesulfonic acid demonstrating high efficiency under microwave conditions. deepdyve.com The use of ionic liquids as catalysts can also lead to high yields and offers the benefit of catalyst recyclability. researchgate.netresearchgate.net

For the urea formation step, the reaction of amines with isocyanates is generally high-yielding and proceeds under mild conditions. When using potassium isocyanate, the reaction conditions, including the concentration of the acid and the reaction time, can be optimized to achieve high yields and purity, often without the need for column chromatography. rsc.orgresearchgate.net For instance, a study on the synthesis of N-substituted ureas in water found that using 2.2 equivalents of potassium isocyanate in 1 N aqueous HCl provided good to excellent yields for a variety of amines. rsc.org

The optimization of a one-pot urea formation-cyclization strategy has been reported for a related heterocyclic system, where different bases and solvents were screened to improve the yield of the final product. orgsyn.org Similar optimization studies would be beneficial for the synthesis of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea to establish the most efficient and scalable protocol.

Stereochemical Control and Regioselectivity in Tetrahydrocarbazole-Urea Synthesis

The synthesis of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea and its analogues presents significant challenges in controlling both the position of the urea substituent (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry). Achieving precise control in these areas is crucial for developing specific, biologically active molecules, as the therapeutic efficacy of chiral compounds often resides in a single enantiomer. Methodologies for synthesizing the tetrahydrocarbazole scaffold have evolved to include sophisticated catalytic systems that can dictate the formation of specific isomers.

Regioselectivity in the functionalization of the tetrahydrocarbazole ring is paramount for the synthesis of the target compound, which requires the urea moiety specifically at the C-1 position. The classic Fischer indole synthesis, a common method for creating the tetrahydrocarbazole core, offers a direct route to 1-substituted products when using appropriately substituted starting materials. wjarr.comwjarr.com However, for more complex analogues or when direct introduction is not feasible, directed functionalization of a pre-formed tetrahydrocarbazole is necessary. This often involves electrophilic substitution reactions where the directing effects of existing substituents on the indole nitrogen or the benzene (B151609) ring are leveraged to achieve substitution at the desired C-1 position.

Stereochemical control, particularly the enantioselective synthesis of the tetrahydrocarbazole framework, has been a major focus of research. rsc.org The development of asymmetric catalysis has provided powerful tools to construct chiral tetrahydrocarbazole motifs with high levels of stereocontrol. rsc.org These methods typically establish the chirality of the saturated carbocyclic ring, which is then retained through the subsequent addition of the urea functional group. Key strategies include the use of chiral catalysts in cycloaddition reactions, Friedel-Crafts alkylations, and annulation cascades. nih.govoup.comrsc.org

Asymmetric Catalysis in Tetrahydrocarbazole Synthesis

Chiral catalysts, including both Lewis acids and Brønsted acids, are instrumental in achieving high enantioselectivity. nih.govoup.com One prominent strategy involves the enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. nih.govnih.gov In this approach, copper complexes with chiral bisoxazoline ligands have proven effective, furnishing optically active tetrahydrocarbazoles in high yields and with excellent enantiomeric excess (ee). nih.gov The catalyst forms a chiral complex that directs the approach of the nucleophilic indole to the cyclopropane, thereby controlling the stereochemistry of the newly formed stereocenters. nih.gov

Similarly, chiral Brønsted acids, such as those derived from SPINOL, have been employed in enantioconvergent syntheses. oup.com These catalysts can protonate a racemic starting material, such as an indolylmethanol, to generate a prochiral intermediate. A subsequent nucleophilic attack is then directed by the chiral counterion of the acid, leading to the formation of a single enantiomer of the product with high enantioselectivity. oup.com

The effectiveness of these catalytic systems is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. The table below summarizes representative results from asymmetric syntheses of tetrahydrocarbazole derivatives, highlighting the high levels of stereocontrol achievable.

Table 1: Examples of Asymmetric Catalysis for Tetrahydrocarbazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Cu(OTf)₂ / Chiral Bisoxazoline | [3+3] Annulation | 2-Ethynylindole | Donor-Acceptor Cyclopropane | 91 | 59 | nih.gov |

| Cu(SbF₆)₂ / Chiral Bisoxazoline | [3+3] Annulation | 2-Ethynylindole | Donor-Acceptor Cyclopropane | 98 | 55 | nih.gov |

| Chiral Phosphoric Acid (SPINOL-derived) | Enantioconvergent Substitution | Racemic Indolylmethanol | Allenylsilane | Good | High | oup.com |

| Gold(I) / Chiral BINOL–phosphoric acid | Hydroamination/Michael Cascade | Enyne-bearing Indole | - | Excellent | High | acs.org |

| Rh(II)/Sc(III) Dual Catalyst | Friedel-Crafts Alkylation/Annulation | Indole | Diazoacetoacetate enone | Moderate | Good-Excellent | rsc.org |

Diastereoselective Approaches

In addition to controlling absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) is also critical for more complex analogues. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed for the diastereoselective synthesis of highly functionalized tetrahydrocarbazoles. acs.org For instance, the reaction of donor-acceptor cyclopropanes with 2-vinylindoles can proceed through a domino ring-opening-cyclization (DROC) pathway. acs.org This process generates substituted tetrahydrocarbazoles with excellent diastereoselectivity, typically resulting in a cis alignment of substituents at the C-1 and C-4 positions. acs.orgresearchgate.net The stereochemical outcome is dictated by the intramolecular Michael reaction, where the transition state leading to the cis product is sterically favored.

The choice of reactants and reaction conditions allows for the synthesis of a diverse library of substituted tetrahydrocarbazoles. The data presented below illustrates the high diastereoselectivity achieved in such domino reactions.

Table 2: Diastereoselective Synthesis of Functionalized Tetrahydrocarbazoles This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate 1 | Substrate 2 | Key Feature | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Domino Ring-Opening-Cyclization | Donor-Acceptor Cyclopropane | 2-Indolylnitroethylene | Domino Michael Reaction | Excellent (cis alignment of 1,4-substituents) | acs.org |

| Domino Ring-Opening-Cyclization | Donor-Acceptor Cyclopropane | Indole-substituted alkylidene malonate | Domino Michael Reaction | Excellent (cis alignment of 1,4-substituents) | acs.org |

| Aminocatalytic [4+2] Cycloaddition | 2-Hydroxycinnamaldehyde | Dienal | Double Activation Cascade | Excellent | nih.gov |

Once the chiral and regiochemically defined 1-aminotetrahydrocarbazole precursor is synthesized using these stereocontrolled methods, the final step is the introduction of the urea moiety. This is typically achieved through a straightforward reaction with an isocyanate or a related reagent, a transformation that does not affect the established stereocenters. Therefore, the stereochemical integrity of the tetrahydrocarbazole core is preserved in the final N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea product.

Molecular Interactions and Mechanistic Elucidation of N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea Derivatives

Investigation of Molecular Targets and Ligand Binding

The interaction of a compound with its biological targets is fundamental to its pharmacological effect. This section explores the enzymatic and receptor-binding profile of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea derivatives.

While specific enzymatic inhibition data for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea is not extensively detailed in the available literature, studies on related compounds containing either the carbazole (B46965) or urea (B33335) functional group provide significant insights into its potential activity.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of urinary stones. researchgate.netnih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy. researchgate.netnih.gov Carbazole derivatives have been identified as a promising class of urease inhibitors. researchgate.net For instance, a series of carbazole-chalcone hybrids were synthesized and evaluated for their urease inhibitory potential, with some compounds demonstrating significant efficacy. researchgate.net Similarly, carbazole-based acetyl benzohydrazides have been synthesized and investigated for their ability to inhibit the Jack bean urease enzyme. acgpubs.orgresearchgate.net

| Compound Class | Example Compound | Target Enzyme | IC₅₀ Value (µM) |

| Carbazole-Chalcone Hybrid | Compound 4k | Jack Bean Urease | 6.88 ± 0.42 |

| Carbazole-Chalcone Hybrid | Compound 4c | Jack Bean Urease | 8.93 ± 0.21 |

| Imidazopyridine-Oxazole | Compound 4i | Jack Bean Urease | 5.68 ± 1.66 |

| Imidazopyridine-Oxazole | Compound 4o | Jack Bean Urease | 7.11 ± 1.24 |

| Standard Inhibitor | Thiourea (B124793) | Jack Bean Urease | 21.37 ± 1.76 |

This table presents data for related carbazole derivatives and other compounds, not N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea itself, to illustrate the potential of the scaffold. researchgate.netnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels. mdpi.comnih.gov Uncontrolled angiogenesis is a hallmark of cancer, making VEGFR-2 a prime target for anticancer drug development. mdpi.comnih.gov The urea moiety is a key structural feature in many potent VEGFR-2 inhibitors, including the multi-kinase inhibitor Sorafenib (B1663141). nih.govnih.gov Numerous studies have focused on designing and synthesizing urea derivatives as VEGFR-2 inhibitors. mdpi.comnih.govmdpi.comsemanticscholar.org These molecules typically interact with the ATP-binding site of the kinase domain. nih.gov While direct inhibition data for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea is scarce, the presence of the urea group suggests a potential for interaction with the VEGFR-2 active site.

| Compound Class | Example Compound | Target Enzyme | IC₅₀ Value (nM) |

| Isoxazole-Ureate | Compound 8 | VEGFR-2 | 25.7 |

| Isoxazole-Ureate | Compound 10a | VEGFR-2 | 28.2 |

| Benzoxazole Derivative | Compound 12l | VEGFR-2 | 97.38 |

| Standard Inhibitor | Sorafenib | VEGFR-2 | 28.1 - 48.16 |

This table shows the inhibitory activity of other urea-containing derivatives against VEGFR-2 to provide context for the functional group's importance. nih.govnih.gov

P-type ATPase, GlcN-6-P Synthase, Polyphenol Oxidase, and Telomerase: P-type ATPases are a superfamily of pumps responsible for active ion transport across membranes. nih.govnih.gov Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme involved in the hexosamine biosynthesis pathway and is a target for antimicrobial and antidiabetic agents. nih.govnih.gov Currently, there is no specific research available in the reviewed literature detailing the inhibitory or activation effects of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea on P-type ATPase, GlcN-6-P Synthase, Polyphenol Oxidase, or Telomerase.

Receptor binding assays are essential for determining the affinity of a ligand for its receptor. semanticscholar.org These assays, often utilizing radiolabeled or fluorescently tagged ligands, quantify the interaction between a compound and its target receptor, such as VEGFR-2. While the synthesis of fluorescently-tagged urea-peptide hybrids has been used to examine complex formation with receptors like Neuropilin-1 (a co-receptor for VEGFR-2), specific ligand-receptor dynamics studies and binding assay data for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea are not presently available in the scientific literature. semanticscholar.org

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its effects at a molecular level is crucial. This involves studying its influence on cellular communication networks and the specific physical interactions it forms with its biological targets.

Akt-mediated Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govnih.govmdpi.com It is one of the most frequently dysregulated pathways in human cancer. nih.gov The inhibition of receptor tyrosine kinases like VEGFR-2 directly impacts this pathway, as Akt is a key downstream mediator. mdpi.com Inhibition of VEGFR-2 phosphorylation by urea derivatives has been shown to suppress the subsequent phosphorylation of Akt, thereby inhibiting Akt-mediated cell survival and migration signals. mdpi.com Given the presence of the urea moiety, it is plausible that if N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea derivatives inhibit VEGFR-2, they would consequently modulate the Akt signaling cascade. Furthermore, the core structure is related to 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one, which has been identified as a chemotype for AKT1 inhibitors, suggesting the tetrahydro-fused ring system may have an affinity for this kinase. nih.gov

Macrophage Repolarization and Glucose Metabolism Modulation: There are no specific studies in the reviewed literature that investigate the impact of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea on macrophage repolarization or the modulation of glucose metabolism.

Noncovalent interactions are critical for the stabilization of ligand-biomacromolecule complexes. nih.govresearchgate.net

Hydrogen Bonding: The urea functional group is an excellent hydrogen bond donor and acceptor, capable of forming multiple, highly directional hydrogen bonds. nih.gov This ability is fundamental to the interaction of many urea-containing inhibitors with their enzyme targets. nih.govresearchgate.net In the context of VEGFR-2 inhibition, the urea moiety often forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain. nih.gov The N-H groups of the urea act as donors, while the carbonyl oxygen acts as an acceptor, anchoring the inhibitor in the active site.

π-Stacking: The aromatic carbazole core of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea provides a planar surface capable of engaging in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. Such interactions are common in enzyme-inhibitor complexes and contribute significantly to binding affinity. Molecular docking studies of other carbazole-based inhibitors, for example against urease, have shown potential for these types of interactions with active site residues. researchgate.net

Biophysical Characterization of Compound-Target Interactions (e.g., Fluorescence Quenching, Circular Dichroism Spectroscopy for Conformational Changes)

Biophysical techniques are employed to study the direct physical interactions between a compound and its target protein, providing information on binding affinity and any induced conformational changes. However, specific studies utilizing methods such as fluorescence quenching or circular dichroism spectroscopy to characterize the binding of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea to any molecular target have not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea and Its Analogues

Systematic Modification of the Tetrahydrocarbazole Moiety and its Influence on Molecular Activity

In analogous series of urea-based compounds, the nature of the bulky, non-aromatic portion of the molecule plays a crucial role in determining activity. For instance, studies on other complex ureas have shown a strong preference for bulky aliphatic ring systems, such as adamantyl, over smaller rings like cyclohexyl or cyclopentyl. This suggests that the size and rigidity of the tetrahydrocarbazole moiety are likely important for optimal binding. Modifications could include:

Ring Saturation: The partially saturated nature of the tetrahydrocarbazole ring provides a three-dimensional structure that differs from a flat, fully aromatic carbazole (B46965). Altering the degree of saturation could influence the compound's conformational flexibility and its ability to fit into specific binding pockets.

Substitution on the Saturated Ring: Introducing substituents on the 5, 6, 7, or 8 positions of the cyclohexane (B81311) ring could impact steric interactions and metabolic stability.

Substitution on the Aromatic Ring: Adding functional groups to the benzene (B151609) portion of the tetrahydrocarbazole core would modulate electronic properties and offer additional points for hydrogen bonding or other interactions.

Further research focusing on the systematic modification of this moiety is essential to fully elucidate its role and to exploit its potential for enhancing molecular activity.

Role of the Urea (B33335) Linker in Molecular Recognition and Functional Response

The urea linker (-NH-CO-NH-) is a cornerstone of the molecular architecture of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea, playing a pivotal role in molecular recognition and the elicitation of a functional response. nih.govresearchgate.net This functionality is not merely a spacer but an active participant in binding to biological targets, primarily through its robust hydrogen bonding capabilities. nih.govmdpi.com

The urea group possesses a unique duality, with the carbonyl oxygen acting as a hydrogen bond acceptor and the two N-H groups serving as hydrogen bond donors. nih.gov This allows for the formation of strong, directional interactions that can anchor the ligand into a protein's active site. nih.govmdpi.com X-ray crystal structures of various urea-containing drugs, such as sorafenib (B1663141) and lenvatinib, have confirmed the critical role of the urea moiety in binding to protein kinases through hydrogen bonds with key amino acid residues. mdpi.com

Influence of Substituents on Activity Profiles and Selectivity

Structure-activity relationship (SAR) studies on various classes of urea derivatives have established several guiding principles:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the hydrogen bonding capability of the urea linker and the electronic nature of the aromatic rings. mdpi.com Quantitative structure-activity relationship (QSAR) studies on other urea series have shown that activity can be correlated with electronic parameters (like the Hammett constant, σ) and steric parameters (like Es). researchgate.net Interestingly, studies on the reactivity of urea with other molecules have shown that both EDGs and EWGs can sometimes decrease reaction rates through different mechanisms, highlighting the complex nature of these electronic influences. researchgate.net

Steric Effects: The position of substituents is critical. For instance, in some phenylurea series, para-substituted compounds show greater activity than ortho-substituted ones, a phenomenon attributed to the avoidance of steric hindrance and the "ortho effect".

A summary of substituent effects observed in various urea derivatives is presented in the table below.

| Modification Type | Substituent/Position | Observed Effect on Activity | Reference |

| Electronic | Electron-Withdrawing Groups (EWGs) | Can modulate target interaction and reactivity | researchgate.net |

| Electronic | Electron-Donating Groups (EDGs) | Can modulate target interaction and reactivity | researchgate.net |

| Steric | para-substitution on phenyl ring | Generally more active than ortho-substitution | |

| Steric | ortho-substitution on phenyl ring | Can lead to steric hindrance and reduced activity | |

| Functional Group | Hydroxyl or dimethylamino on benzoyl moiety | Found to be necessary for cytostatic activity in one series of benzoylphenyl ureas | researchgate.net |

| Functional Group | Amide instead of ester | Enhanced antiproliferative effects in a diaryl urea series |

Design Principles Derived from SAR for Enhanced Molecular Performance

The collective insights from SAR and structure-mechanism relationship (SMR) studies provide a set of design principles for creating analogues of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea with enhanced molecular performance. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: While the tetrahydrocarbazole ring is a key feature, replacing it with other bulky, lipophilic groups could lead to novel compounds with different activity profiles. Similarly, the urea linker can sometimes be replaced by a thiourea (B124793) or other bioisosteres to fine-tune binding and physicochemical properties.

Modulation of Physicochemical Properties: A primary challenge in drug design is achieving a balance between activity and "drug-like" properties such as solubility and membrane permeability. mdpi.com The planarity of the urea moiety can be disrupted by N-alkylation or the introduction of ortho-substituents on an aryl ring to reduce crystal packing energy and improve solubility. mdpi.com

Structure-Guided Design: Molecular docking studies can be used to visualize how compounds bind to their target. This allows for the rational design of new derivatives with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing binding affinity and potency. For example, after identifying key hydrogen bonds formed by the urea linker, new analogues can be designed to maintain these crucial interactions while exploring other regions of the binding pocket.

Exploiting Conformational Restriction: Introducing elements that lock the molecule into a more bioactive conformation can enhance potency. The semi-rigid tetrahydrocarbazole moiety already contributes to this, but further rigidification or, conversely, the introduction of flexible linkers can be explored to optimize target engagement.

By integrating these principles, medicinal chemists can systematically modify the parent compound to develop new molecules with superior therapeutic potential.

Computational and Theoretical Investigations of N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea

Molecular Docking and Ligand-Protein Interaction Modeling

There are no publicly available research articles detailing molecular docking studies or ligand-protein interaction modeling for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. While the urea (B33335) scaffold is a common feature in many biologically active molecules and has been the subject of numerous docking studies, the specific interactions and potential protein targets of the title compound remain unexplored in the scientific literature.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

An extensive search of scientific databases yielded no studies on the use of molecular dynamics (MD) simulations to investigate the conformational dynamics or binding stability of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. MD simulations are a powerful tool for understanding the behavior of molecules over time, including how they interact with biological targets. The application of this technique to N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea has not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies applying these methods to N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea are absent from the literature.

Density Functional Theory (DFT) Analyses

No dedicated Density Functional Theory (DFT) analyses for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea have been published. Such studies would provide valuable insights into its optimized geometry, electronic structure, and spectroscopic properties, but this information is not currently available.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting a molecule's reactivity and kinetic stability, has not been reported for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap are consequently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea has not been included in any published Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are instrumental in predicting the biological activity of compounds based on their physicochemical properties, but the necessary data and models for this specific molecule have not been developed or reported.

Advanced Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface, QTAIM, NCIPlot)

There is no evidence in the scientific literature of advanced analyses of noncovalent interactions, such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), or Non-Covalent Interaction (NCI) plots, being performed on N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. These analyses are critical for understanding the intermolecular forces that govern the compound's solid-state structure and its interactions with other molecules.

Exploration of N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea Analogues and Chemical Diversity

Design and Synthesis of Novel Tetrahydrocarbazole-Urea Derivatives

The design of novel derivatives of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea is centered on modifying the parent structure to enhance biological activity, selectivity, and pharmacokinetic properties. The synthetic strategies for these compounds typically involve a multi-step process.

A common foundational method for creating the tetrahydrocarbazole core is the Fischer indole (B1671886) synthesis. nih.govnih.gov This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine (B124118) and cyclohexanone (B45756). nih.gov Once the 1-amino-5,6,7,8-tetrahydrocarbazole intermediate is obtained, the urea (B33335) functionality can be introduced. A straightforward method for this is the reaction of the amine with an appropriate isocyanate. nih.gov For instance, reaction with potassium cyanate (B1221674) in the presence of an acid can yield the parent N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. To generate a library of analogues, various substituted phenyl isocyanates or other isocyanate-containing building blocks can be employed. nih.govnih.gov

The general synthetic approach can be summarized as follows:

Formation of the Tetrahydrocarbazole Scaffold: Reaction of a phenylhydrazine with cyclohexanone, often under acidic conditions, to yield the 1,2,3,4-tetrahydrocarbazole (B147488). nih.gov

Nitration and Reduction: Introduction of a nitro group onto the carbazole (B46965) ring, typically at a position amenable to subsequent conversion to an amine, followed by reduction to the corresponding amino-tetrahydrocarbazole.

Urea Formation: Reaction of the amino-tetrahydrocarbazole with an isocyanate or a phosgene (B1210022) equivalent followed by an amine to form the desired urea derivative. nih.gov

Research into related diaryl urea derivatives has shown that modifications to the aryl groups can significantly impact biological activity. Structure-activity relationship (SAR) studies on other urea-containing compounds have demonstrated that the nature and position of substituents on the aromatic rings are critical for potency. nih.govdocumentsdelivered.com For tetrahydrocarbazole-urea derivatives, key areas for modification would include the tetrahydrocarbazole ring system and the terminal nitrogen of the urea.

Table 1: Potential Modification Sites on the N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea Scaffold

| Region of Modification | Potential Substituents (R) | Rationale for Modification |

| Tetrahydrocarbazole Ring | Halogens, Alkyl, Alkoxy, Nitro | Modulate electronics and lipophilicity |

| Urea N'-substituent | Aryl, Alkyl, Heterocyclic groups | Explore new binding interactions |

| Cyclohexane (B81311) Ring | Alkyl, Oxo | Alter conformation and solubility |

| Carbazole Nitrogen (N-9) | Alkyl, Benzyl | Improve pharmacokinetic properties |

The synthesis of these novel derivatives allows for a systematic exploration of the chemical space around the parent compound, enabling the identification of analogues with improved therapeutic potential.

Bioisosteric Replacements within the Scaffold

Bioisosterism is a key strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that retains similar physical and chemical properties, thereby aiming to improve potency, selectivity, or metabolic stability. nih.gov In the context of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea, the urea moiety is a prime candidate for bioisosteric replacement due to potential metabolic liabilities or to explore alternative hydrogen bonding patterns. nih.govgoogle.com

The urea group is a hydrogen bond donor and acceptor. Its replacement with bioisosteres aims to mimic these interactions while potentially improving physicochemical properties like solubility and membrane permeability. nih.gov

Table 2: Common Bioisosteres for the Urea Moiety

| Bioisostere | Structure | Key Features and Rationale |

| Thiourea (B124793) | -(NH)C(=S)(NH)- | The sulfur atom is a weaker H-bond acceptor than oxygen, which can alter binding affinity and selectivity. |

| Guanidine | -(NH)C(=NH)(NH)- | Maintains H-bond donor capacity and introduces a positive charge at physiological pH, which can form salt bridges. |

| Squaramide | C4O2(NH)2 ring | A rigid, planar structure that can act as a scaffold and mimic the H-bonding pattern of urea. nih.gov |

| 2-Amino-1,3,4-oxadiazole | Heterocyclic ring | Can serve as a urea bioisostere, offering improved metabolic stability and oral bioavailability. nih.gov |

| Cyanoguanidine | -(NH)C(=N-CN)(NH)- | A more lipophilic replacement that can enhance cell permeability. nih.gov |

The synthesis of these bioisosteric analogues would require modified synthetic routes. For example, a thiourea derivative could be prepared by reacting the 1-amino-5,6,7,8-tetrahydrocarbazole with an isothiocyanate. mdpi.com Guanidine analogues can be synthesized through the reaction of the amine with a guanidinylating agent. The successful application of these bioisosteres is highly dependent on the specific biological target and the binding pocket environment. avcr.cz

Development of Hybrid Molecules Incorporating the Tetrahydrocarbazole-Urea Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. nih.govrsc.org The N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea scaffold can be used as a foundation for creating such hybrid molecules. The goal is to combine the favorable properties of the tetrahydrocarbazole-urea moiety with those of another known active compound to potentially achieve enhanced efficacy, overcome drug resistance, or target multiple pathways simultaneously. nih.gov

The design of a hybrid molecule requires a careful selection of the constituent pharmacophores and the linker used to connect them. The linker should be designed to ensure that the individual pharmacophores can adopt their required conformations to interact with their respective targets. rsc.org

Potential pharmacophores that could be hybridized with the tetrahydrocarbazole-urea scaffold include:

Kinase Inhibitor Fragments: Many successful kinase inhibitors, such as sorafenib (B1663141), are diaryl ureas. nih.gov Hybridizing the tetrahydrocarbazole-urea with fragments known to bind to specific kinase domains could lead to new targeted therapies.

DNA Intercalating Agents: The planar nature of the carbazole ring suggests that it could be linked to known DNA intercalating agents to create compounds with dual DNA-damaging and cell-signaling inhibitory effects.

Antimicrobial Moieties: Linking the scaffold to pharmacophores with known antibacterial or antifungal properties could generate novel anti-infective agents.

The synthetic challenge in creating these hybrids lies in the development of efficient coupling strategies that are compatible with the functionalities present on both pharmacophores. Common linking chemistries include amide bond formation, ether linkages, or click chemistry. rsc.orgresearchgate.net

Diversity-Oriented Synthesis and Combinatorial Approaches in Tetrahydrocarbazole-Urea Research

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of structurally diverse compounds for high-throughput screening. nih.govuci.edu These approaches are particularly valuable in the early stages of drug discovery to explore a wide range of chemical space and identify novel active scaffolds.

In the context of tetrahydrocarbazole-urea research, a DOS strategy could be employed to generate a library with variations in three key areas:

Scaffold Diversity: Modifying the core tetrahydrocarbazole ring system, for example, by using different cyclic ketones in the Fischer indole synthesis or by performing post-synthesis modifications on the carbazole core.

Appendage Diversity: Introducing a wide variety of substituents at different positions on the tetrahydrocarbazole ring.

Stereochemical Diversity: Creating stereocenters within the molecule and generating libraries of different stereoisomers.

A combinatorial approach could be implemented using a "split-and-pool" synthesis strategy. For example, a solid support could be functionalized with a set of different phenylhydrazines. These could then be reacted with cyclohexanone to form a library of resin-bound tetrahydrocarbazoles. The library could then be split and reacted with a diverse set of reagents to introduce the urea moiety or its bioisosteres, followed by the attachment of various N'-substituents. This would result in a large library of individual compounds, each on its own bead, which could then be screened for biological activity. nih.gov

The "build/couple/pair" strategy is a common algorithm in DOS. nih.gov For tetrahydrocarbazole-ureas, this could involve:

Build: Synthesizing a set of functionalized tetrahydrocarbazole precursors and a separate set of building blocks containing the urea or bioisostere precursors.

Couple: Linking these building blocks together in a combinatorial fashion.

Pair: Performing intramolecular cyclization or other reactions to generate complex and diverse final scaffolds.

These advanced synthetic strategies offer the potential to rapidly accelerate the discovery of new N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea analogues with significant therapeutic promise.

Advanced Analytical and Spectroscopic Investigations in N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea Research

Spectroscopic Probes for Molecular Interactions and Conformation

Spectroscopic techniques are paramount for understanding the three-dimensional shape (conformation) of a molecule and how it interacts with its environment or biological targets.

Advanced Nuclear Magnetic Resonance (NMR) for Dynamics: While standard 1H and 13C NMR are used for basic structural confirmation, advanced NMR experiments could reveal the dynamic nature of the N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could determine the spatial proximity of protons, offering insights into the preferred orientation of the urea (B33335) group relative to the tetrahydrocarbazole ring. Furthermore, variable temperature NMR studies could identify rotational barriers and conformational exchange processes, for instance, around the C-N bond connecting the two main moieties.

Fluorescence Spectroscopy for Binding: The carbazole (B46965) group is known to be fluorescent. Upon excitation at an appropriate wavelength, the tetrahydrocarbazole moiety in the molecule is expected to exhibit fluorescence. This intrinsic fluorescence could be exploited as a probe for binding studies. When the molecule binds to a biological target, such as a protein, changes in the local environment (e.g., polarity, rigidity) would likely alter the fluorescence properties (e.g., intensity, emission wavelength, lifetime). Quenching or enhancement of the fluorescence signal upon titration with a binding partner could be used to quantify binding affinity (dissociation constant, Kd).

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Many molecules with a tetrahydrocarbazole core are chiral. If Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- were synthesized or resolved as a single enantiomer, Vibrational Circular Dichroism (VCD) would be a powerful tool for determining its absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry can be unambiguously assigned. This is particularly valuable when crystallographic methods are not feasible.

Crystallographic Studies of the Compound and its Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state.

Crystallography of the Compound: Obtaining a single crystal of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea would allow for the precise determination of bond lengths, bond angles, and torsion angles. It would reveal the conformation adopted in the crystal lattice and provide clear evidence of intermolecular interactions, such as hydrogen bonding patterns involving the urea group's N-H and C=O functionalities. This information is crucial for understanding its physical properties and for computational modeling.

Crystallography of Protein-Ligand Complexes: If this compound were identified as a ligand for a specific protein, co-crystallizing it with its target would be a key step in structure-based drug design. The resulting crystal structure would illustrate the exact binding mode, identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other contacts. This structural blueprint provides an invaluable guide for optimizing the ligand's affinity and selectivity.

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and deduce its structure from fragmentation patterns.

Complex Mixture Analysis: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) could accurately detect and quantify N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea in complex matrices like biological fluids or reaction mixtures. The high mass accuracy of HRMS allows for the determination of the elemental composition, confirming the identity of the target compound.

Metabolite Identification: In a drug development context, understanding a compound's metabolism is critical. If N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea were administered in an in vitro (e.g., liver microsomes) or in vivo system, LC-MS/MS would be the primary tool for identifying its metabolites. Common metabolic transformations for a molecule of this type could include oxidation (hydroxylation) on the aromatic or aliphatic rings, N-dealkylation, or conjugation with glucuronic acid or sulfate. By comparing the mass spectra of samples from treated and untreated systems, new peaks corresponding to metabolites can be identified. Tandem MS (MS/MS) experiments would then be used to fragment these metabolite ions, and the resulting fragmentation patterns would help pinpoint the site of modification on the parent structure.

Below is a hypothetical data table illustrating the kind of information that would be generated from an LC-MS/MS metabolite identification study.

| Analyte | Retention Time (min) | [M+H]⁺ (Observed m/z) | Proposed Transformation |

| Parent Compound | 5.8 | 230.1288 | N/A |

| Metabolite 1 | 4.2 | 246.1237 | Hydroxylation (+16 Da) |

| Metabolite 2 | 3.5 | 406.1817 | Glucuronide Conjugation (+176 Da) |

This table is for illustrative purposes only, as no experimental metabolic data for this specific compound is publicly available.

Broader Academic Implications and Future Research Directions for N 5,6,7,8 Tetrahydrocarbaz 1 Yl Urea

Contributions to Heterocyclic Chemistry and Fundamental Medicinal Chemistry Principles

The significance of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea in chemistry is best understood by examining its constituent parts. The tetrahydrocarbazole (THC) core is recognized as a "privileged scaffold," a structural framework that appears in numerous naturally occurring and synthetic compounds with significant biological activity. wjarr.comresearchgate.netresearchgate.net This tricyclic heterocyclic system, containing an indole (B1671886) nucleus, is a cornerstone in the development of therapeutic agents. wjarr.com Derivatives of tetrahydrocarbazole have demonstrated a wide array of pharmacological effects, highlighting the versatility of this chemical architecture. wjarr.comresearchgate.netwjarr.com

The urea (B33335) functional group (-NH-CO-NH-) is of fundamental importance in drug design. Its ability to form multiple, stable hydrogen bonds with biological targets like proteins and receptors is a key element in molecular recognition and bioactivity. nih.govnih.gov The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. researchgate.net This capability allows urea-containing compounds to establish crucial drug-target interactions, which can modulate potency, selectivity, and other drug-like properties. nih.govunina.it The diaryl urea motif, in particular, is a central feature in many approved kinase inhibitors, demonstrating its value in modern drug discovery. nih.govfrontiersin.org

The combination of the tetrahydrocarbazole scaffold with the N-aryl urea moiety in N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea creates a molecule with substantial potential. It merges the broad biological relevance of the heterocyclic core with the potent and specific binding capabilities of the urea linker. This hybridization strategy is a core principle in medicinal chemistry, aiming to create novel chemical entities with enhanced therapeutic properties.

Table 1: Exemplary Biological Activities of Tetrahydrocarbazole Derivatives

| Activity | Compound Class/Example | Therapeutic Area | Reference(s) |

| Anticancer | Carbazole (B46965) arylhydrazone derivatives | Oncology | frontiersin.org |

| Antimicrobial | Dibromo 1,2,3,4-tetrahydrocarbazole (B147488) | Infectious Disease | wjarr.com |

| Antifungal | Tetrahydrocarbazole derivatives | Infectious Disease | researchgate.net |

| Anti-Alzheimer's | Novel multifactorial tetrahydrocarbazoles | Neurology | wjarr.comwjarr.com |

| Hypoglycemic | Aza-tetrahydrocarbazole derivatives | Metabolic Disease | nih.gov |

| Antipsychotic | Tetrahydrocarbazole-based serotonin (B10506) reuptake inhibitors | Psychiatry | researchgate.netwjarr.com |

Potential as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function and role in cellular processes. The tetrahydrocarbazole scaffold has already been validated for this purpose. In one study, fluorinated tetrahydrocarbazoles were synthesized and successfully employed as probes in Nuclear Magnetic Resonance (NMR) based binding assays. nih.gov These probes were used to evaluate compound binding to the E. coli β sliding clamp, an emerging antibacterial drug target, demonstrating the utility of the scaffold in screening for new inhibitors. nih.gov

Given this precedent, N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea and its analogues hold significant promise as chemical probes. By incorporating a reporter tag, such as a fluorine atom for ¹⁹F-NMR studies or a fluorescent group, these molecules could be used to:

Identify and validate biological targets: The strong hydrogen-bonding urea moiety can facilitate specific interactions, allowing for the identification of binding partners in complex biological systems.

Characterize binding pockets: Probes based on this structure can help elucidate the specific amino acid residues involved in binding through techniques like X-ray crystallography or advanced NMR experiments.

Develop screening assays: A labeled probe could be used in competitive binding assays to rapidly screen large libraries of compounds for new ligands that bind to the same target. nih.gov

The inherent properties of the tetrahydrocarbazole-urea structure—a rigid, recognizable scaffold combined with a potent interaction motif—make it an excellent starting point for the rational design of chemical probes to explore a variety of biological systems.

Identification of Research Gaps and Emerging Avenues for Investigation

Despite the established importance of its components, there is a notable lack of specific research on N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea itself. This represents a significant research gap and a promising area for future investigation. Key avenues for exploration include:

Systematic Biological Screening: The primary unmet need is a comprehensive evaluation of the biological activity of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea. Given the activities of related compounds, screening against panels of protein kinases, microbial enzymes, and central nervous system receptors would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: A crucial area of investigation is the systematic modification of the molecule to understand how chemical changes affect biological activity. nih.govacs.org This involves synthesizing analogues with different substituents on both the tetrahydrocarbazole ring and the terminal urea nitrogen to optimize potency and selectivity.

Elucidation of Mechanisms of Action: For any identified biological activity, subsequent studies would be needed to determine the precise molecular mechanism by which the compound exerts its effect.

Table 2: Potential Future Research Questions for N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea

| Research Question | Rationale | Potential Impact |

| What is the inhibitory profile of this compound against a panel of human protein kinases? | The diaryl urea moiety is a known pharmacophore for kinase inhibitors. nih.govfrontiersin.org | Discovery of new anticancer or anti-inflammatory agents. |

| Does the compound exhibit antimicrobial activity against clinically relevant pathogens? | The tetrahydrocarbazole scaffold is present in various antimicrobial agents. wjarr.comtandfonline.com | Development of new antibiotics to combat resistant bacteria. |

| How do modifications to the tetrahydrocarbazole ring (e.g., adding halogens, methoxy (B1213986) groups) affect biological activity? | SAR studies are fundamental to optimizing a lead compound into a drug candidate. acs.org | Identification of more potent and selective derivatives. |

| What is the metabolic stability of the compound in liver microsomes? | Poor metabolic stability is a common reason for drug development failure. | Assessment of the compound's viability for in vivo studies. |

Sustainable Synthesis and Green Chemistry Innovations for this Class of Compounds

The principles of green chemistry aim to design chemical processes that reduce waste and minimize the use of hazardous substances. Applying these principles to the synthesis of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea and related compounds is an important direction for future research.

The synthesis of the tetrahydrocarbazole core has seen significant green innovations. The classical Fischer indole synthesis can be adapted using microwave irradiation, a technique that dramatically reduces reaction times, increases yields, and can be performed without a solvent. asianpubs.orgresearchgate.net Other modern approaches include electrosynthesis, which avoids the need for transition-metal catalysts and chemical oxidants, and photochemical methods that use elemental oxygen as a benign oxidant. rsc.orgnih.gov

Similarly, sustainable methods for creating the urea linkage have been developed to replace hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.com One innovative, phosgene- and metal-free approach utilizes 3-substituted dioxazolones as isocyanate precursors under mild conditions. researchgate.net Another efficient method involves the synthesis of unsymmetrical ureas from amines via carbamate (B1207046) intermediates, avoiding toxic starting materials. thieme-connect.com

By integrating these green methodologies, the synthesis of N-(5,6,7,8-tetrahydrocarbaz-1-yl)urea can be made more efficient, safer, and environmentally friendly, aligning with the modern imperatives of sustainable chemical manufacturing.

Table 3: Comparison of Synthetic Methods for Key Moieties

| Moiety | Traditional Method | Green/Innovative Method | Advantages of Green Method | Reference(s) |

| Tetrahydrocarbazole | Fischer indole synthesis with strong acid catalyst, long reflux times. | Microwave-assisted synthesis; Electrosynthesis. | Reduced reaction time, higher yields, solvent-free conditions, avoids metal catalysts. | asianpubs.orgrsc.org |

| Unsymmetrical Urea | Use of toxic phosgene or moisture-sensitive isocyanates. | Synthesis via carbamates; Use of dioxazolones as isocyanate surrogates. | Avoids highly toxic reagents, safer handling, milder reaction conditions. | thieme-connect.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)-, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling tetrahydrocarbazole derivatives with urea precursors via nucleophilic substitution or carbodiimide-mediated reactions. Optimization requires factorial design experiments to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., HATU or EDCI). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR and LC-MS are critical for validating product purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of -NMR (to confirm proton environments in the tetrahydrocarbazole and urea moieties), FT-IR (to identify N-H and C=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. HPLC with UV detection (λ = 254 nm) quantifies purity, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, UV light) over 4–12 weeks. Analyze degradation products via LC-MS and compare against controls stored at -20°C in desiccated, amber vials. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard lab conditions .

Q. What experimental strategies determine solubility profiles in pharmaceutically relevant solvents?

- Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy or HPLC for quantification. For low-solubility cases, employ co-solvency (e.g., PEG 400) or micellar solubilization, and validate with dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and reaction pathways (e.g., nucleophilic attack on the urea carbonyl). Validate computationally predicted intermediates using stopped-flow NMR or time-resolved FT-IR under inert conditions .

Q. What computational frameworks integrate molecular dynamics (MD) to predict interactions with biological targets?

- Methodological Answer : Use Schrödinger Suite or GROMACS for MD simulations, parameterizing force fields (e.g., OPLS-AA) to model binding affinities with enzymes like cyclooxygenase-2. Cross-validate docking results (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

- Methodological Answer : Apply Bayesian statistical models to quantify uncertainties in computational vs. experimental results (e.g., binding energies). Reconcile discrepancies by revisiting assumptions in the theoretical framework (e.g., solvent effects omitted in DFT) and redesigning experiments to isolate variables (e.g., pH-controlled assays) .

Q. What methodologies evaluate the compound’s pharmacokinetic interactions in in vitro disease models?

- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (Papp), and human liver microsomes (HLMs) for cytochrome P450 inhibition assays. Pair these with RNA-seq profiling of hepatocytes to identify off-target gene regulation. Validate findings in zebrafish xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.